molecular formula C7H11BF3KO B2926418 Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate CAS No. 2542181-73-5

Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate

Cat. No. B2926418
CAS RN: 2542181-73-5
M. Wt: 218.07
InChI Key: GGQQJYHSYQPQGB-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate is a chemical compound with the CAS Number: 2542181-73-5 . It has a molecular weight of 218.07 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The InChI Code for Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate is 1S/C7H11BF3O.K/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6H,1-5H2;/q-1;+1 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate is a powder that is stored at 4 degrees Celsius . Its molecular weight is 218.07 . More detailed physical and chemical properties may be available from specialized chemical databases or research articles.

Scientific Research Applications

Organic Chemistry and Reagent Reactivity

Potassium trifluoro(organo)borates, including potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate, are highly stable organoboron derivatives that have emerged as promising alternatives to other organoboron reagents. They exhibit interesting reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals, often proving more reactive than boronic acids or esters (Darses & Genêt, 2003).

Alanine Derivatives Synthesis

These organoboron derivatives react with a variety of dehydroamino esters in rhodium-catalyzed reactions, enabling the formation of alanine derivatives bearing various amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).

Cross-coupling Reactions

Potassium alkyltrifluoroborates can undergo palladium-catalyzed coupling reactions with aryl- or alkenyltriflates, leading to the high-yield production of corresponding arenes or alkenes. These borates are solids, stable in air, and can be stored indefinitely (Molander & Ito, 2001).

Battery Technology

Lithium difluoro(oxalato)borate, a related compound, is a functional additive for lithium-ion batteries, enhancing both capacity and power retention without significantly increasing interfacial impedance. This makes it a promising additive for high-performance lithium-ion batteries, especially for power applications like hybrid electrical vehicles (Liu, Chen, Busking & Amine, 2007).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

potassium;trifluoro(6-oxaspiro[2.5]octan-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3O.K/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQQJYHSYQPQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC12CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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